molecular formula C19H20N2O3 B15097273 N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-phenoxyacetamide

N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-phenoxyacetamide

Cat. No.: B15097273
M. Wt: 324.4 g/mol
InChI Key: PSQDFUSRAJXNBD-UHFFFAOYSA-N
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Description

N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-phenoxyacetamide is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-phenoxyacetamide typically involves the reaction of 6-methoxyindole with 2-phenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane . The product is then purified using column chromatography to obtain the desired compound in high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-phenoxyacetamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to anti-inflammatory effects . Additionally, it may interact with DNA and RNA, affecting gene expression and viral replication .

Comparison with Similar Compounds

Similar Compounds

    N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide: Similar structure with a different substituent at the 2-position.

    N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]acetamide: Contains an iodine atom at the 2-position.

Uniqueness

N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-phenoxyacetamide is unique due to the presence of both the methoxyindole and phenoxyacetamide moieties in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C19H20N2O3

Molecular Weight

324.4 g/mol

IUPAC Name

N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-phenoxyacetamide

InChI

InChI=1S/C19H20N2O3/c1-23-16-7-8-17-14(12-21-18(17)11-16)9-10-20-19(22)13-24-15-5-3-2-4-6-15/h2-8,11-12,21H,9-10,13H2,1H3,(H,20,22)

InChI Key

PSQDFUSRAJXNBD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=CN2)CCNC(=O)COC3=CC=CC=C3

Origin of Product

United States

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